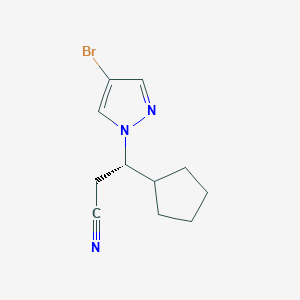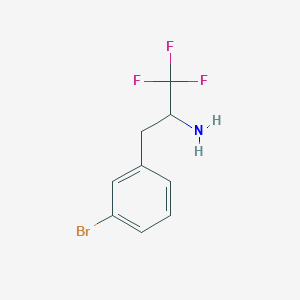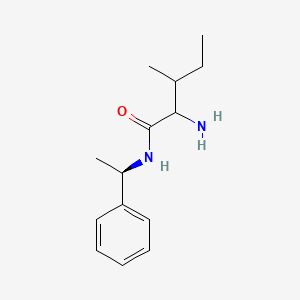
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methanol group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-(4-bromobenzyl)pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Amino-5-(4-methylbenzyl)pyridin-2-yl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other substituents.
Eigenschaften
Molekularformel |
C13H13FN2O |
|---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-7,17H,5,8,15H2 |
InChI-Schlüssel |
UPISNPVCTQNKKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)




